4-Heptylzinc bromide
Overview
Description
4-Heptylzinc bromide is an organozinc compound with the molecular formula C7H15BrZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
4-Heptylzinc bromide, also known as 1-Propylbutylzinc bromide solution or MFCD01311414, is an organozinc compound . Organometallic compounds like this compound are often used in organic synthesis due to their reactivity. The primary targets of this compound are typically carbon-based compounds that can undergo a reaction with the zinc atom .
Mode of Action
The mode of action of this compound involves the zinc atom acting as a nucleophile, attacking electrophilic carbon atoms in other organic compounds . This can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific reaction it is used in. As a reagent in organic synthesis, it could be involved in a wide variety of biochemical pathways, depending on the other reactants and the reaction conditions .
Pharmacokinetics
It is primarily used in laboratory settings for chemical reactions .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the creation of new carbon-carbon bonds . The specific products of the reaction would depend on the other reactants and the reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylzinc bromide can be synthesized using a modified version of Knochel’s procedure. The process involves the reaction of 4-bromoheptane with zinc in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Heptylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs in the presence of THF or other suitable solvents.
Oxidation and Reduction: These reactions may involve reagents such as iodine or lithium aluminum hydride, depending on the desired transformation.
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
4-Heptylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organozinc compounds are explored for potential therapeutic uses.
Comparison with Similar Compounds
1-Propylbutylzinc bromide: This compound has a similar structure and reactivity but differs in the length of the carbon chain.
4-Bromoheptane: A precursor in the synthesis of 4-Heptylzinc bromide, it shares some chemical properties but lacks the zinc component.
Uniqueness: this compound is unique due to its specific reactivity in cross-coupling reactions, making it a preferred reagent in organic synthesis. Its ability to form stable carbon-zinc bonds and participate in various chemical transformations sets it apart from other similar compounds .
Properties
IUPAC Name |
bromozinc(1+);heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYJJRKLSBDHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH-]CCC.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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